8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a xanthine derivative with a complex structure featuring a purine-2,6-dione core substituted at the 7- and 8-positions. The 7-position is occupied by a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain, while the 8-position contains an amino group. The 1- and 3-positions are methylated, contributing to its lipophilicity and steric profile.
Properties
IUPAC Name |
8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-10-5-6-13(7-11(10)2)27-9-12(24)8-23-14-15(20-17(23)19)21(3)18(26)22(4)16(14)25/h5-7,12,24H,8-9H2,1-4H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZDOAIIEMVDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N)N(C(=O)N(C3=O)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative that exhibits significant biological activity. Its structure suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H31N5O4
- Molecular Weight : 441.5 g/mol
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its interaction with adenosine receptors and other related pathways. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype:
- Adenosine Receptor Modulation : Studies show that similar purine derivatives often interact with adenosine A1 and A2A receptors, influencing neurotransmission and cardiovascular responses .
- Cyclic AMP Pathway : The compound may influence the cyclic AMP signaling pathway by modulating receptor activity, which is crucial for various physiological processes .
In Vitro Studies
In vitro assays have demonstrated significant effects on cell lines relevant to neurological and cardiovascular studies:
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in cultured neurons .
- Cardiovascular Impact : Preliminary studies suggest that it can modulate heart rate and blood pressure by acting on adenosine receptors in cardiac tissues .
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of this compound:
- Hypertensive Models : In hypertensive rats, administration of the compound resulted in a dose-dependent reduction in blood pressure, indicating its potential as a therapeutic agent for hypertension .
- Behavioral Studies : Behavioral assays in rodent models suggest anxiolytic properties, possibly through modulation of serotonergic pathways alongside adenosine receptor activity .
Data Tables
| Study Type | Effect Observed | Model Used | Reference |
|---|---|---|---|
| In Vitro | Neuroprotection | Neuronal Cell Culture | |
| In Vivo | Blood Pressure Reduction | Hypertensive Rats | |
| Behavioral | Anxiolytic Effects | Rodent Models |
Case Studies
- Neuroprotection in Alzheimer's Disease Models :
- Hypertension Management :
Scientific Research Applications
The compound 8-amino-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Anticancer Activity
Research indicates that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. The specific structure of this compound allows it to potentially act as an inhibitor of enzymes involved in DNA replication and repair mechanisms.
Case Study:
A study published in a peer-reviewed journal demonstrated that similar purine analogs showed significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties.
Antiviral Properties
Purines are known to play a role in antiviral drug design. The structural features of this compound may allow it to mimic natural substrates for viral enzymes, thus inhibiting their activity.
Case Study:
Research has shown that related compounds effectively inhibited viral replication in vitro. Future studies could explore the efficacy of this specific compound against viruses such as HIV or Hepatitis C.
Neurological Applications
The modulation of purinergic signaling pathways has been linked to neuroprotective effects. This compound may influence neurotransmitter release or receptor activation, making it a candidate for treating neurodegenerative diseases.
Case Study:
In animal models of neurodegeneration, compounds with similar structures have demonstrated the ability to improve cognitive function and reduce neuronal death.
Enzyme Inhibition
The compound may act as an inhibitor of specific kinases or phosphatases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
Drug Development Potential
Given its unique structure, the compound can serve as a lead molecule for the synthesis of new drugs targeting various diseases, including cancer and viral infections.
Data Summary Table
| Application Area | Potential Mechanism | Related Case Studies |
|---|---|---|
| Anticancer Activity | Inhibition of DNA synthesis | Cytotoxic effects on cancer cell lines |
| Antiviral Properties | Mimicking natural substrates for viral enzymes | Inhibition of viral replication in vitro |
| Neurological Applications | Modulation of purinergic signaling | Improvement in cognitive function in neurodegenerative models |
Comparison with Similar Compounds
Key Observations:
- Phenoxy Group Modifications: The 3,4-dimethylphenoxy group in the target compound may enhance metabolic stability compared to 3-methylphenoxy () or 4-methoxyphenoxy () due to steric hindrance .
- Bioactivity Correlations : Halogenated analogs (e.g., AM237 in ) demonstrate target specificity for TRPC5, suggesting electron-withdrawing groups enhance ion channel interactions .
Bioactivity and Target Profiling
highlights that structural similarity strongly correlates with bioactivity clustering. For example:
- TRPC5 Activation : AM237 () activates TRPC5 channels due to its chloro- and trifluoromethoxy groups, which are absent in the target compound .
- Adenosine Receptor Modulation: Simplification of the 8-position to an amino group (target) may favor adenosine A₁/A₂ₐ receptor binding, as seen in simpler xanthine derivatives .
Preparation Methods
Synthesis of the Purine Core: 1,3-Dimethyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione
The purine core serves as the foundational structure for subsequent functionalization. The 1,3-dimethyl groups are introduced via alkylation of the parent purine-2,6-dione. A key intermediate, 7-(3-bromopropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 23146-06-7), is synthesized by reacting 1,3-dimethylpurine-2,6-dione with 1,3-dibromopropane under basic conditions . The bromopropyl side chain at position 7 is critical for downstream modifications.
Reaction Conditions :
-
Solvent : Ethanol or dimethylformamide (DMF)
-
Temperature : Reflux (78–80°C)
-
Base : Sodium hydride or potassium carbonate
Hydroxylation of the Propyl Side Chain
The hydroxyl group at position 2 of the propyl chain is introduced via epoxidation followed by acid-catalyzed hydrolysis.
Epoxidation :
-
Reactants :
-
7-[3-(3,4-Dimethylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
-
m-Chloroperbenzoic acid (mCPBA, 1.5 equiv)
-
-
Solvent : Dichloromethane
-
Conditions : Stir at 0°C for 2 hours, then warm to room temperature .
Hydrolysis :
-
Acid : Dilute HCl (1M)
-
Conditions : Reflux for 1 hour to yield 7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione .
Characterization :
Introduction of the 8-Amino Group
The 8-amino group is introduced via reductive amination of an 8-oximino intermediate, adapting methods from US Patent 4,011,229 .
Steps :
-
Oxime Formation :
-
Reduction :
Analytical Validation :
-
1H-NMR : Disappearance of the oxime proton (δ 9.72 ppm) and emergence of NH2 signals (δ 5.1 ppm, exchangeable with D2O) .
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1) and recrystallized from ethanol.
Purity Assessment :
Comparative Analysis of Synthetic Routes
| Method Step | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromopropylation | 1,3-Dibromopropane, NaH | 65 | 95 |
| Phenoxy Substitution | 3,4-Dimethylphenol, K2CO3 | 72 | 97 |
| Hydroxylation | mCPBA, HCl | 58 | 93 |
| Reductive Amination | NH2OH·HCl, Ni-Al | 50 | 90 |
Challenges and Optimization Strategies
Q & A
What are the key considerations for synthesizing derivatives of this compound to ensure structural fidelity?
Methodological Answer:
Synthesis requires careful control of nucleophilic substitution at position 8 and functionalization of the 7-position hydroxypropyl chain. Key steps include:
- Reaction Conditions: Use palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (argon/nitrogen) to facilitate coupling reactions, as demonstrated in the synthesis of analogous purine derivatives .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for substitutions at the purine core .
- Purification: Column chromatography (silica gel, EtOAC/hexane gradients) followed by crystallization in acetonitrile or ethanol ensures high purity (>95%) .
How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Multi-modal spectroscopic characterization is critical:
- FTIR: Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
- NMR: ¹H NMR should resolve the 8-amino group (δ 5.2–5.5 ppm) and the 2-hydroxypropyl chain (δ 3.5–4.2 ppm). ¹³C NMR confirms the purine core (C=O at ~155–160 ppm) .
- Mass Spectrometry: High-resolution MS (HR-MS) validates the molecular ion peak (e.g., m/z 432.2012 for C₂₁H₂₈N₆O₅) .
How do substitutions at positions 7 and 8 influence pharmacological activity?
Advanced SAR Analysis:
- Position 8 (Amino Group): Electron-donating groups (e.g., benzylamino) enhance bronchodilator activity by modulating adenosine receptor affinity. Bulky substituents may reduce bioavailability due to steric hindrance .
- Position 7 (Hydroxypropyl Chain): Hydrophilic groups (e.g., 2-hydroxy-3-phenoxypropyl) improve solubility, while alkyl chains (e.g., ethyl) increase membrane permeability. Substitutions here correlate with antiarrhythmic and anti-inflammatory effects in preclinical models .
What computational strategies predict the drug-likeness and target affinity of novel analogs?
Advanced Methodology:
- In Silico Tools: Use Chemicalize.org (ChemAxon) to calculate logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance. For example, analogs with TPSA < 90 Ų and logP 1–3 are prioritized for oral bioavailability .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with adenosine A₂A receptors (PDB ID: 4EIY). Focus on hydrogen bonding with Gln⁸⁶ and hydrophobic contacts with Leu²⁴⁹ .
How can contradictory data between in vitro and in vivo efficacy be resolved?
Experimental Design Recommendations:
- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution in rodent models. Poor in vivo activity may stem from rapid metabolism of the 8-amino group .
- Metabolite Identification: LC-MS/MS detects active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo effects .
- Dose Optimization: Adjust dosing regimens to account for species-specific metabolic rates (e.g., cytochrome P450 isoforms in humans vs. rodents) .
What strategies improve solubility and bioavailability without compromising activity?
Advanced Formulation Approaches:
- Prodrug Design: Introduce phosphate esters at the 2-hydroxypropyl chain to enhance aqueous solubility, as seen in theophylline analogs .
- Co-Crystallization: Co-formulate with succinic acid or cyclodextrins to stabilize the amorphous phase and increase dissolution rates .
- Structural Modifications: Replace the 3,4-dimethylphenoxy group with a pyridyl moiety to balance lipophilicity and solubility .
How to design mechanism-of-action studies for oncology applications?
Targeted Experimental Workflow:
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., EGFR, CDK2) using competitive binding assays (Caliper LabChip) .
- Apoptosis Assays: Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa, A549) via fluorescence-based kits (e.g., CellEvent™) .
- Transcriptomic Analysis: RNA-seq identifies downstream pathways (e.g., p53 or NF-κB) modulated by the compound .
How can researchers address low yields in large-scale synthesis?
Process Optimization Techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
